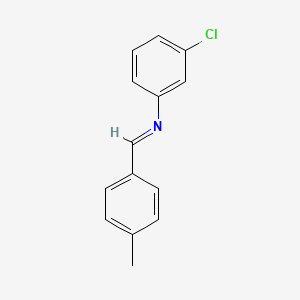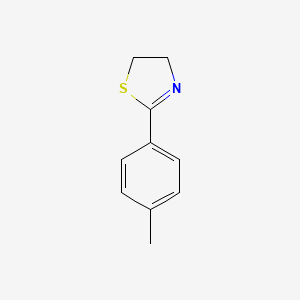
Thiazole, 4,5-dihydro-2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 4,5-dihydro-2-(4-methylphenyl)-: is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 4,5-dihydro-2-(4-methylphenyl)- typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Thiazole, 4,5-dihydro-2-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Thiazole, 4,5-dihydro-2-(4-methylphenyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: Thiazole derivatives, including Thiazole, 4,5-dihydro-2-(4-methylphenyl)-, are investigated for their potential use in treating various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and fungicides. Its chemical stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of Thiazole, 4,5-dihydro-2-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent cell death .
Comparaison Avec Des Composés Similaires
Thiazole: A parent compound with a similar structure but without the 4-methylphenyl group.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Imidazole: Another five-membered heterocyclic compound with nitrogen atoms at positions 1 and 3.
Uniqueness: Thiazole, 4,5-dihydro-2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which enhances its biological activity and specificity. This structural modification allows for improved interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
13084-31-6 |
|---|---|
Formule moléculaire |
C10H11NS |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H11NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5H,6-7H2,1H3 |
Clé InChI |
YBLAKEAPIRPHCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



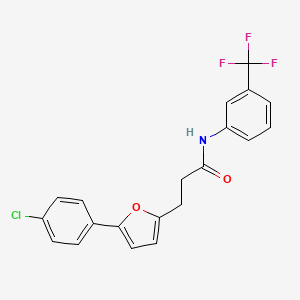
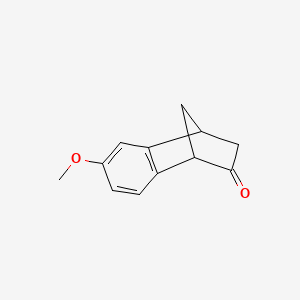
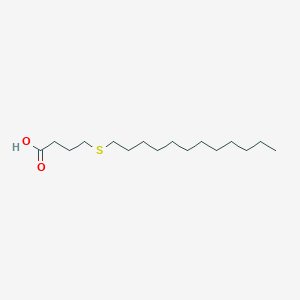

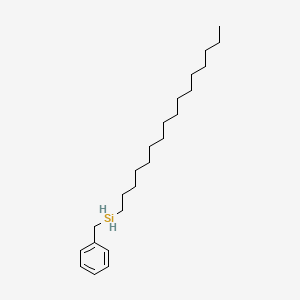
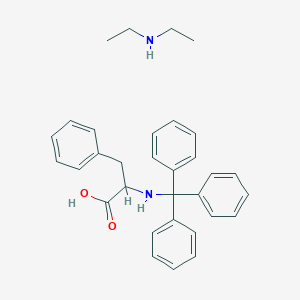


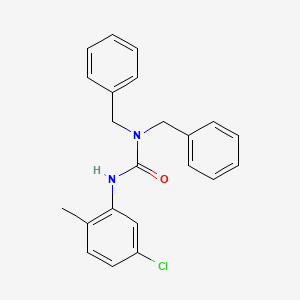
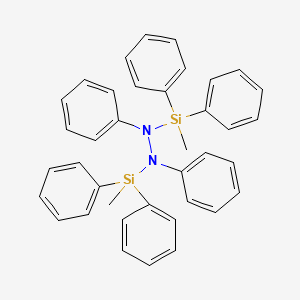

![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)
